molecular formula C9H6BrNO2 B12113972 2-(Bromomethyl)-3-cyanobenzoic acid

2-(Bromomethyl)-3-cyanobenzoic acid

Cat. No.: B12113972
M. Wt: 240.05 g/mol
InChI Key: GCIUNTYETWYNJO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-cyanobenzoic acid is an organic compound that features a bromomethyl group and a cyano group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-cyanobenzoic acid typically involves the bromination of 3-cyanobenzoic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the benzylic position.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-cyanobenzoic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products Formed

    Nucleophilic Substitution: Products such as azido derivatives, thiocyanate derivatives, or ethers.

    Oxidation: Products like carboxylic acids or ketones.

    Reduction: Products like primary amines.

Scientific Research Applications

2-(Bromomethyl)-3-cyanobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-cyanobenzoic acid involves its reactivity at the bromomethyl and cyano functional groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The cyano group can participate in reduction reactions, forming amines that can further react to form more complex structures .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)acrylic acid
  • 3-Bromo-2-(bromomethyl)propionic acid
  • Ethyl 2-(bromomethyl)acrylate

Uniqueness

2-(Bromomethyl)-3-cyanobenzoic acid is unique due to the presence of both a bromomethyl and a cyano group on the benzoic acid core. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and research .

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

2-(bromomethyl)-3-cyanobenzoic acid

InChI

InChI=1S/C9H6BrNO2/c10-4-8-6(5-11)2-1-3-7(8)9(12)13/h1-3H,4H2,(H,12,13)

InChI Key

GCIUNTYETWYNJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)CBr)C#N

Origin of Product

United States

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